Glycemic Efficacy: Non-Inferior HbA1c Reduction at Half the Dose of Sitagliptin
In a 24-week double-blind, randomized, active-controlled trial of 425 Asian patients inadequately controlled on metformin, gemigliptin 50 mg once daily demonstrated non-inferior HbA1c reduction compared to sitagliptin 100 mg once daily [1]. Both agents were added to ongoing metformin therapy. The gemigliptin 50 mg qd group achieved a mean HbA1c reduction of -0.77% ± 0.8, while sitagliptin 100 mg qd produced -0.80% ± 0.85 [1]. The proportion of patients achieving HbA1c <7% was 54.07% for gemigliptin 50 mg qd versus 48.87% for sitagliptin 100 mg qd [1].
| Evidence Dimension | HbA1c reduction from baseline after 24 weeks |
|---|---|
| Target Compound Data | Gemigliptin 50 mg qd: -0.77% ± 0.8 |
| Comparator Or Baseline | Sitagliptin 100 mg qd: -0.80% ± 0.85 |
| Quantified Difference | Δ = +0.03% (non-inferior; gemigliptin dose = 50% of sitagliptin dose) |
| Conditions | 24-week, double-blind RCT; 425 patients with T2DM on metformin background therapy |
Why This Matters
This establishes that gemigliptin achieves comparable glycemic control at half the daily milligram dose of sitagliptin, which may translate to reduced active pharmaceutical ingredient (API) requirements in formulation development.
- [1] Rhee EJ, Lee WY, Yoon KH, et al. Efficacy and safety of the dipeptidyl peptidase-4 inhibitor gemigliptin compared with sitagliptin added to ongoing metformin therapy in patients with type 2 diabetes inadequately controlled with metformin alone. Diabetes Obes Metab. 2013;15(6):523-530. doi:10.1111/dom.12060 View Source
